
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the isoquinoline ring system. The final step usually involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the isoquinoline ring to its oxidized form.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to the presence of both the tert-butoxycarbonyl-protected amine group and the phenyl-substituted isoquinoline ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H28N2O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)24-19(21(26)28-4)20-18-13-9-8-10-16(18)14-15-25(20)17-11-6-5-7-12-17/h5-13,19-20H,14-15H2,1-4H3,(H,24,27) |
InChI-Schlüssel |
MQMRATAJOZFNQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1C2=CC=CC=C2CCN1C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)

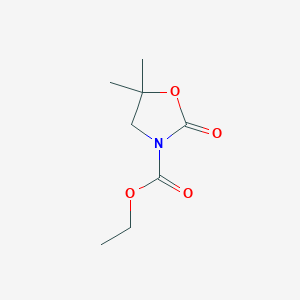

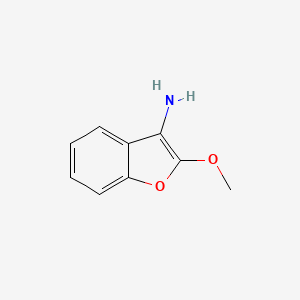
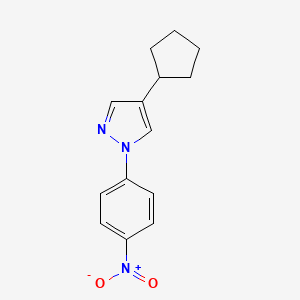
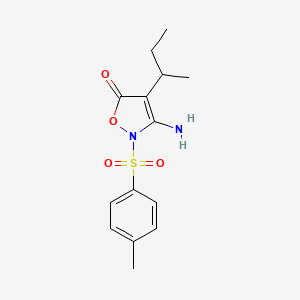

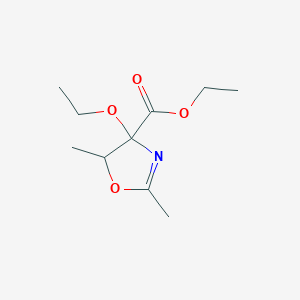
![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
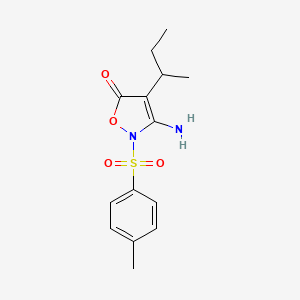
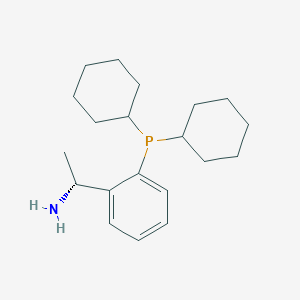
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
